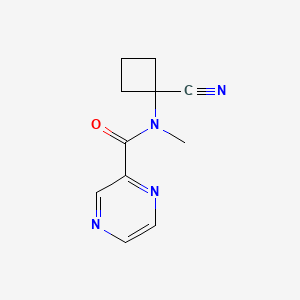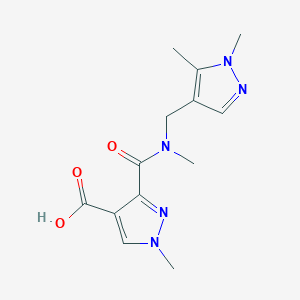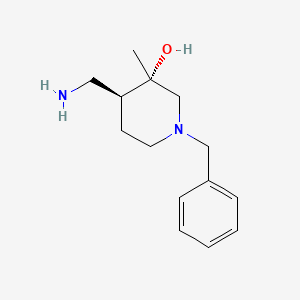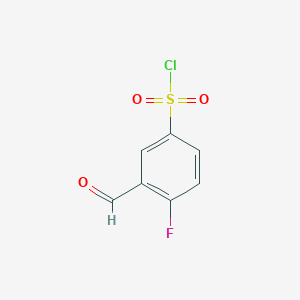![molecular formula C10H11F4N B2675591 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine CAS No. 1226867-02-2](/img/structure/B2675591.png)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine is a useful research compound. Its molecular formula is C10H11F4N and its molecular weight is 221.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis
A study by Andrews et al. (2017) demonstrates the practical, catalyst-free trifluoroethylation of amines, showcasing remarkable functional group tolerance. This method provides access to medicinally relevant functionalized tertiary β-fluoroalkylamine cores, highlighting the compound's utility in developing fluorinated amines with improved physicochemical properties for medicinal chemistry applications (Andrews, Faizova, & Denton, 2017).
Chromosomal Banding Patterns
Cuéllar et al. (1991) utilized Fluram (Fluorescamine) on fixed metaphase chromosomes, revealing species-dependent chromosomal banding patterns. This illustrates the compound's role in genetic research, aiding in the differentiation of chromosome regions across different genomes (Cuéllar, Gosálvez, del Castillo, & Stockert, 1991).
Photoredox Catalysis
Koike and Akita (2016) explored the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. Their work emphasizes the significance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups in pharmaceuticals and agrochemicals, demonstrating the role of photoredox catalysis in achieving efficient and selective radical fluoromethylation (Koike & Akita, 2016).
Dehydrative Condensation Catalyst
Wang et al. (2018) discuss the use of 2,4-bis(trifluoromethyl)phenylboronic acid as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This study showcases the compound's utility in organic synthesis, particularly in peptide bond formation and amidation reactions, which are fundamental in pharmaceutical synthesis (Wang, Lu, & Ishihara, 2018).
Soluble Fluoro-Polyimides
Xie et al. (2001) synthesized soluble fluoro-polyimides, demonstrating the compound's application in materials science, particularly in creating high-performance polymers with excellent thermal stability, low moisture absorption, and high hygrothermal stability. This research underscores the importance of fluorinated compounds in developing advanced materials (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Eigenschaften
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNXBDTVWFHVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2675510.png)

![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2675513.png)

![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)


![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)

![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)
![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)
![4-Methylbenzo[D]thiazol-5-amine](/img/structure/B2675525.png)
![5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)
